CGP13501

Description

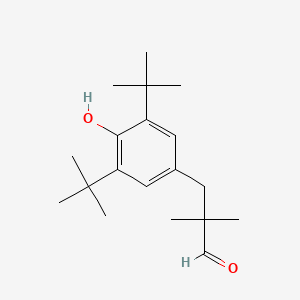

structure in first source

Properties

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWATTXMMMANFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017435 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56189-68-5 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of CGP13501: A Positive Allosteric Modulator of the GABA-B Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CGP13501, a structural analogue of the anesthetic propofol, has been identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effect of the endogenous ligand, GABA, by binding to a distinct allosteric site. This modulation enhances both the potency and maximal efficacy of GABA, offering a nuanced approach to targeting the GABAergic system for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery of this compound

This compound was identified along with its close analog, CGP7930 [2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol], as a positive modulator of GABA-B receptor function.[2] The discovery was the result of screening efforts to identify compounds that could enhance the binding of GABA to its receptor. These compounds were found to potentiate GABA-stimulated guanosine 5'-O-(3-[35S]thiotriphosphate) ([35S]GTPγS) binding to membranes from cell lines expressing the GABA-B receptor, a key indicator of receptor activation.[2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not extensively published in a single source, its chemical name, 3-(3',5'-Di-tert-butyl-4'-hydroxy)phenyl-2,2-dimethylpropanal, and its relationship to similar compounds suggest a plausible synthetic route. The core structure is a 2,6-di-tert-butylphenol moiety, which is a common starting material for a variety of antioxidants and other specialty chemicals.

A likely synthetic approach involves the Friedel-Crafts alkylation of 2,6-di-tert-butylphenol. This would be followed by a series of reactions to introduce the 2,2-dimethylpropanal side chain at the 4-position of the phenol ring.

A potential, generalized synthetic workflow is outlined below:

Mechanism of Action: Positive Allosteric Modulation

This compound enhances the function of the GABA-B receptor, which is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits.[3][4] The orthosteric binding site for GABA is located on the GABA-B1 subunit.[3] this compound, as a PAM, is believed to bind to an allosteric site within the transmembrane domain of the GABA-B2 subunit.[4] This binding event induces a conformational change in the receptor complex that increases the affinity of GABA for its binding site and improves the coupling of the receptor to its intracellular signaling partners, the Gi/o proteins.[2][4]

The downstream signaling cascade of the activated GABA-B receptor involves:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels: This reduces calcium influx, which in turn inhibits neurotransmitter release from presynaptic terminals.

The following diagram illustrates the GABA-B receptor signaling pathway and the modulatory effect of this compound:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Choreography: A Technical Guide to CGP13501's Allosteric Modulation of GABA-B Receptors

For Immediate Release

Basel, Switzerland – December 8, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of CGP13501, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with the study of this compound.

Executive Summary

This compound is a potent positive allosteric modulator of the GABA-B receptor, the main inhibitory G-protein coupled receptor in the central nervous system. Functioning as a structural analogue of propofol, this compound enhances the receptor's response to its endogenous ligand, GABA, by binding to a site topographically distinct from the orthosteric GABA binding site.[1] This allosteric modulation results in an increase in both the potency and maximal efficacy of GABA, offering a nuanced approach to augmenting GABAergic neurotransmission. This guide will dissect the binding characteristics, functional effects, and downstream signaling consequences of this compound's interaction with the GABA-B receptor.

Core Mechanism of Action: Positive Allosteric Modulation

The functional GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signaling. This compound exerts its effects by binding to the seven-transmembrane (7TM) domain of the GABA-B2 subunit. This binding event induces a conformational change in the receptor complex that enhances the affinity of the GABA-B1 subunit for GABA and improves the efficiency of G-protein activation upon agonist binding.[2]

Signaling Cascade

Activation of the GABA-B receptor by GABA, potentiated by this compound, initiates a canonical Gαi/o-protein signaling pathway. This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channel activity, primarily by inhibiting voltage-gated Ca2+ channels (presynaptically) and activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels (postsynaptically). This concerted action results in a reduction of neurotransmitter release and hyperpolarization of the postsynaptic membrane, respectively, culminating in neuronal inhibition.

References

The Function of CGP13501 in the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor, the principal metabotropic receptor for the primary inhibitory neurotransmitter in the central nervous system (CNS). As a structural analogue of the anesthetic propofol and the aldehyde counterpart to the well-studied PAM, CGP7930, this compound enhances the inhibitory effects of GABA throughout the CNS. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental characterization of this compound, intended to serve as a resource for researchers in neuroscience and pharmacology.

Introduction to this compound and GABAB Receptor Modulation

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Functional GABAB receptors are heterodimers of GABAB1 and GABAB2 subunits.[1] Ligand binding to the GABAB1 subunit triggers a conformational change that activates the associated G-protein, primarily of the Gαi/o family, through the GABAB2 subunit.[1] This initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability.

Positive allosteric modulators like this compound bind to a site on the GABAB receptor distinct from the GABA binding site, enhancing the receptor's response to the endogenous agonist.[2][3] This modulatory action offers a more nuanced approach to augmenting GABAergic inhibition compared to direct agonists, as PAMs only amplify existing physiological signaling.[4] this compound, and its close analog CGP7930, have been identified as potent PAMs of GABAB receptor function.[3]

Mechanism of Action of this compound

This compound exerts its effects by binding to the GABAB2 subunit of the receptor heterodimer.[5] This allosteric binding induces a conformational change that increases both the potency and maximal efficacy of GABA.[2][3] The primary downstream effects of enhanced GABAB receptor activation by this compound in the CNS include:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.[1]

-

Inhibition of voltage-gated Ca2+ channels: This effect is particularly prominent at presynaptic terminals, where it reduces the influx of calcium ions necessary for neurotransmitter vesicle fusion and release. This leads to a decrease in the release of various neurotransmitters, including glutamate and GABA itself.[1]

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including the modulation of ion channel activity and gene expression.[1]

By potentiating these actions, this compound effectively amplifies the inhibitory tone in the CNS.

Quantitative Data on the Activity of this compound and its Analog, CGP7930

The majority of detailed quantitative studies have been performed on CGP7930, the close structural and functional analog of this compound. The data presented below for CGP7930 is expected to be highly indicative of the activity of this compound.[3]

| Parameter | Assay | Receptor/System | Value (EC50) | Reference |

| GABAB Receptor Modulation | ||||

| Potentiation of GABA-stimulated [35S]GTPγS binding | GTPγS Binding Assay | Recombinant human GABAB(1b/2) receptors in CHO cells | 4.60 µM | |

| Potentiation of GABA-stimulated [35S]GTPγS binding | GTPγS Binding Assay | Native GABAB receptors in rat brain membranes | 5.37 µM | |

| Potentiation of GABA-activated K+ currents | Whole-cell patch clamp | HEK cells expressing GABAB R1a/R2 and Kir3.1/3.2 | 11.1 ± 7.0 μM | [6] |

| Off-Target Activity of CGP7930 | ||||

| Potentiation of GABA-activated currents | Whole-cell patch clamp | HEK cells expressing α4β3δ GABAA receptors | 1.0 µM | |

| Potentiation of GABA-activated currents | Whole-cell patch clamp | HEK cells expressing α1β2γ2L GABAA receptors | 1.7 µM | |

| Potentiation of muscimol-activated currents | Whole-cell patch clamp | Cultured rat hippocampal neurons | 2.0 µM | |

| Direct activation of GABAA receptors | Whole-cell patch clamp | Cultured rat hippocampal neurons | 5.2 ± 0.1 μM | [6] |

| Blockade of GIRK channels | Whole-cell patch clamp | HEK cells expressing Kir3.1/3.2 | IC50 = 10.5 ± 2.0 μM | [6] |

Note: Recent evidence suggests that CGP7930, and likely this compound, may exhibit off-target effects on GABAA receptors and GIRK channels at concentrations similar to those effective at GABAB receptors, indicating a need for careful interpretation of experimental results.[6]

Experimental Protocols

[35S]GTPγS Binding Assay for Assessing Gq-protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing GABAB receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (20-50 µg protein), GDP (e.g., 10 µM), and varying concentrations of GABA with or without a fixed concentration of this compound.

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Plot the specific binding as a function of GABA concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and maximal stimulation (Emax) in the presence and absence of this compound.

-

Whole-Cell Patch-Clamp Electrophysiology for Measuring GIRK Channel Currents

This technique allows for the direct measurement of ion channel currents in response to receptor activation.

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) stably or transiently expressing the human GABAB1 and GABAB2 receptor subunits, along with the GIRK channel subunits Kir3.1 and Kir3.2.

-

Alternatively, use primary cultured neurons (e.g., hippocampal or cortical neurons).

-

-

Recording Setup:

-

Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Pull patch pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl2, 1 CaCl2, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

Achieve a whole-cell recording configuration.

-

-

Data Acquisition:

-

Voltage-clamp the cell at a holding potential of -70 mV.

-

Apply GABA or a specific GABAB agonist (e.g., baclofen) at a concentration that elicits a submaximal response (e.g., EC20) via the perfusion system.

-

After establishing a stable baseline current, co-apply the same concentration of agonist with varying concentrations of this compound.

-

Record the changes in the holding current, which reflect the activation of GIRK channels.

-

-

Data Analysis:

-

Measure the amplitude of the outward current induced by the agonist in the absence and presence of this compound.

-

Calculate the potentiation as the percentage increase in the current amplitude.

-

Plot the potentiation as a function of this compound concentration to determine the EC50 for potentiation.

-

In Vivo Microdialysis for Monitoring Neurotransmitter Release

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe) and continue collecting dialysate samples.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline concentration.

-

Compare the neurotransmitter levels before and after the administration of this compound to determine its effect on neurotransmitter release.

-

Visualizations of Signaling Pathways and Experimental Workflows

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Conditioned release of neurotransmitters as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and its aldehyde analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGP7930: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CGP13501 in Neuronal Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CGP13501, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. As the primary metabotropic receptor for GABA, the main inhibitory neurotransmitter in the central nervous system, the GABAB receptor plays a crucial role in regulating neuronal excitability. This compound enhances the receptor's response to endogenous GABA, offering a nuanced approach to potentiating neuronal inhibition compared to direct receptor agonists. This document details the molecular mechanisms of this compound, presenting quantitative data on its effects on receptor binding and function. Furthermore, it provides comprehensive experimental protocols for key assays used to characterize this compound and outlines the intricate signaling pathways involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction to this compound and Neuronal Inhibition

Neuronal inhibition is a fundamental process in the central nervous system (CNS) that balances excitatory signals, preventing hyperexcitability and ensuring proper neural circuit function. The primary inhibitory neurotransmitter in the brain is γ-aminobutyric acid (GABA), which exerts its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions result in hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release from the presynaptic terminal, respectively, both contributing to neuronal inhibition.

This compound is a structural analog of the anesthetic propofol and has been identified as a positive allosteric modulator (PAM) of the GABAB receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous agonist, GABA. This modulatory action provides a more subtle and physiologically relevant means of potentiating GABAergic inhibition, with potentially fewer side effects than direct agonists.

Quantitative Data on this compound's Modulation of GABAB Receptor Function

The positive allosteric modulatory effects of this compound on the GABAB receptor have been quantified through various in vitro assays. The following tables summarize the key findings from studies on this compound and its close analog, CGP7930, which shares a similar mechanism of action.

Table 1: Potentiation of GABA-induced GTPγ[35S] Binding by CGP7930 [1]

| Agonist | CGP7930 Concentration | EC50 of Agonist (nM) | Emax (% of basal) |

| GABA | 0 µM | 280 ± 50 | 150 ± 10 |

| GABA | 10 µM | 80 ± 15 | 200 ± 15 |

| GABA | 30 µM | 40 ± 10 | 220 ± 20 |

Data are presented as mean ± SEM. EC50 represents the concentration of the agonist that produces 50% of its maximal effect. Emax represents the maximum effect of the agonist.

Table 2: Effect of CGP7930 on Agonist Binding Affinity [1]

| Radioligand | Competitor | CGP7930 Concentration | Ki of Competitor (nM) |

| [3H]CGP54626 (Antagonist) | GABA | 0 µM | 150 ± 20 |

| [3H]CGP54626 (Antagonist) | GABA | 10 µM | 50 ± 10 |

| [3H]CGP62349 (Antagonist) | L-Baclofen | 0 µM | 80 ± 10 |

| [3H]CGP62349 (Antagonist) | L-Baclofen | 10 µM | 30 ± 5 |

Data are presented as mean ± SEM. Ki represents the inhibitory constant of the competitor.

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

Activation of the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) by GABA initiates a cascade of intracellular events. This process is positively modulated by this compound, which binds to an allosteric site on the receptor. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate their respective downstream effectors.

Caption: GABAB Receptor Signaling Pathway Modulated by this compound.

Experimental Workflow: GTPγ[35S] Binding Assay

This assay measures the functional consequence of GABAB receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[35S], to Gα subunits. The potentiation of this binding by this compound provides a measure of its positive allosteric modulatory activity.

Caption: Workflow for a GTPγ[35S] Binding Assay.

Detailed Experimental Protocols

GTPγ[35S] Binding Assay

This protocol is adapted from the methods described by Urwyler et al. (2001)[1].

Objective: To quantify the potentiation of GABA-stimulated GTPγ[35S] binding to GABAB receptors by this compound.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GABAB(1b/2) receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Guanosine diphosphate (GDP).

-

γ-aminobutyric acid (GABA).

-

This compound.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

GF/C glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: CHO cell membranes are prepared by homogenization and centrifugation as per standard laboratory protocols. The final membrane pellet is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

5-10 µg of cell membranes.

-

10 µM GDP.

-

Varying concentrations of GABA.

-

Fixed concentrations of this compound (or vehicle control).

-

-

Pre-incubation: Pre-incubate the mixture for 20 minutes at 30°C to allow for ligand binding.

-

Initiation of Binding: Add 0.1 nM [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination: Terminate the assay by rapid filtration through GF/C filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine EC50 and Emax values.

Electrophysiological Recording of GABAB Receptor-Mediated Currents

This protocol outlines a general method for measuring the potentiation of GABA-induced inwardly rectifying potassium (GIRK) channel currents by this compound in a heterologous expression system.

Objective: To measure the enhancement of GABA-evoked K+ currents by this compound.

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) co-expressing GABAB receptors and GIRK channels.

-

Whole-cell patch-clamp setup.

-

External solution (in mM): 90 NaCl, 1 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

-

Internal solution (in mM): 100 KCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

GABA.

-

This compound.

Procedure:

-

Cell Preparation: Cells are cultured on coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a cell expressing the receptors and channels.

-

Hold the membrane potential at -80 mV.

-

-

Drug Application:

-

Perfuse the cell with the external solution.

-

Apply a sub-maximal concentration of GABA to elicit a baseline inward K+ current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Ensure complete washout between applications.

-

-

Data Acquisition: Record the current responses using appropriate data acquisition software.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Construct concentration-response curves to determine the EC50 of this compound for potentiation.

-

Conclusion

This compound represents a significant tool for the study of GABAB receptor function and holds promise as a therapeutic lead. Its mechanism as a positive allosteric modulator allows for the enhancement of endogenous GABAergic signaling, providing a more refined approach to modulating neuronal inhibition than direct agonists. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate the role of this compound and other GABAB PAMs in neuronal function and dysfunction. Further research into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to fully explore their potential in the treatment of neurological and psychiatric disorders characterized by deficits in inhibitory neurotransmission.

References

An In-depth Technical Guide to the Basic Properties and Chemical Structure of CGP13501

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP13501 is a synthetic organic compound that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Detailed data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal, is a derivative of propofol. Its chemical structure is characterized by a substituted phenolic ring.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₀O₂ | N/A |

| Molecular Weight | 290.44 g/mol | N/A |

| IUPAC Name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | N/A |

| SMILES String | CC(C)(C)c1cc(CC(C)(C)C=O)cc(c1O)C(C)(C)C | N/A |

| InChI Key | XGWATTXMMMANFJ-UHFFFAOYSA-N | N/A |

| Appearance | White solid | N/A |

| Solubility | Soluble in DMSO and ethanol | N/A |

| Melting Point | Not explicitly reported, solid at room temperature | N/A |

| pKa | Not explicitly reported | N/A |

| logP (Octanol-Water) | Not explicitly reported | N/A |

Pharmacological Properties

This compound is a positive allosteric modulator of the GABA-B receptor, meaning it enhances the effect of the endogenous ligand, GABA, without activating the receptor on its own.[1] This modulation leads to a potentiation of the GABA-B receptor-mediated downstream signaling.

Pharmacological Data

The primary pharmacological effect of this compound is the potentiation of GABA-induced responses. This is often quantified by the leftward shift in the EC50 value of GABA in the presence of the modulator. While specific EC50 values for this compound's potentiation are not consistently reported across the literature, its activity is typically observed in the low micromolar range.

Table 2: Pharmacological Properties of this compound

| Parameter | Description | Value | Source |

| Mechanism of Action | Positive Allosteric Modulator of GABA-B receptor | N/A | [1] |

| Effect | Potentiates GABA-stimulated GTPγ[³⁵S] binding | N/A | [1] |

| EC₅₀ of Potentiation | Concentration of this compound for 50% of maximal potentiation of GABA response | Not explicitly and consistently reported | N/A |

Experimental Protocols

The characterization of this compound involves various in vitro assays to determine its physicochemical and pharmacological properties.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.[2][3][4][5][6]

Protocol:

-

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.[5]

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp or Fisher-Johns apparatus) along with a calibrated thermometer.[3]

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2]

-

The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[2][5]

GTPγ[³⁵S] Binding Assay

This functional assay is used to measure the activation of G-protein coupled receptors (GPCRs) like the GABA-B receptor.[7][8][9] It quantifies the binding of a non-hydrolyzable GTP analog, GTPγ[³⁵S], to the Gα subunit upon receptor activation. The potentiation of GABA-induced G-protein activation by this compound can be assessed with this method.[1]

Protocol:

-

Membrane Preparation: Cell membranes expressing the GABA-B receptor are prepared from cultured cells or brain tissue.[9]

-

Assay Buffer: An appropriate assay buffer containing GDP (to ensure G-proteins are in their inactive state) and Mg²⁺ is prepared.[9]

-

Reaction Mixture: The reaction mixture includes the prepared membranes, the agonist (GABA at a fixed concentration, e.g., its EC₂₀), varying concentrations of the allosteric modulator (this compound), and GTPγ[³⁵S].[10]

-

Incubation: The mixture is incubated to allow for receptor activation and GTPγ[³⁵S] binding.[10]

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound GTPγ[³⁵S] to be washed away.[10]

-

Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter, which is proportional to the amount of G-protein activation.[10]

-

Data Analysis: The data is analyzed to determine the effect of this compound on the potency and/or efficacy of GABA.

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, are used to measure the ion channel activity modulated by GABA-B receptors.[11][12][13] The potentiation of GABA-induced currents by this compound can be directly observed and quantified.

Protocol:

-

Cell Preparation: Oocytes or mammalian cells expressing GABA-B receptors and the relevant ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) are prepared.

-

Recording Setup: The cell is placed in a recording chamber and impaled with microelectrodes for voltage clamping.

-

GABA Application: A baseline current is established, and then GABA is applied to the cell at a specific concentration (e.g., its EC₂₀) to elicit a control current.

-

Co-application of this compound: After a washout period, GABA is co-applied with varying concentrations of this compound.

-

Data Acquisition and Analysis: The potentiation of the GABA-induced current by this compound is recorded and analyzed to determine the shift in the GABA dose-response curve and the EC₅₀ of potentiation.[14][15][16]

Signaling Pathways and Logical Relationships

GABA-B Receptor Signaling Pathway

The GABA-B receptor is a heterodimeric GPCR composed of GABA-B1 and GABA-B2 subunits. Upon activation by GABA, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors. The following diagram illustrates the canonical GABA-B receptor signaling pathway.

Caption: Canonical GABA-B Receptor Signaling Pathway.

Mechanism of Action of this compound

This compound, as a PAM, binds to an allosteric site on the GABA-B2 subunit of the receptor. This binding event induces a conformational change that enhances the affinity and/or efficacy of GABA at the orthosteric binding site on the GABA-B1 subunit. This leads to a more robust activation of the downstream signaling cascade for a given concentration of GABA.

References

- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous Role of GABA-B Receptor Modulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining balanced neuronal activity. Its effects are mediated by two major classes of receptors: the ionotropic GABA-A receptors, responsible for fast synaptic inhibition, and the metabotropic GABA-B receptors (GABA-B-R), which mediate slow, prolonged inhibitory signals.[1][2]

GABA-B receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in fine-tuning neuronal excitability and synaptic transmission.[3] Unlike many GPCRs, GABA-B receptors are obligate heterodimers, requiring the co-assembly of two distinct subunits, GABA-B1 and GABA-B2, to form a functional receptor.[2][4] They are expressed extensively throughout the central nervous system, at both presynaptic and postsynaptic sites of excitatory and inhibitory synapses, positioning them to modulate a wide array of neuronal functions.[5][6] This guide provides a comprehensive overview of the endogenous mechanisms that modulate GABA-B receptor function, the core signaling pathways involved, and the experimental methodologies used to investigate them.

Structure and Function of the GABA-B Receptor

The functional GABA-B receptor is a heterodimer composed of the GABA-B1 and GABA-B2 subunits.[7] Each subunit consists of a large extracellular "Venus flytrap" domain, a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[4]

-

GABA-B1 (GB1) Subunit: This subunit is responsible for binding the endogenous ligand, GABA, as well as orthosteric agonists and antagonists.[2][8] Gene splicing results in two primary isoforms, GB1a and GB1b. The GB1a isoform contains a pair of "sushi domains" in its N-terminus that target it preferentially to presynaptic terminals of excitatory neurons.[2] The GB1b isoform, lacking these domains, is found in postsynaptic dendrites and spines.[2]

-

GABA-B2 (GB2) Subunit: The GB2 subunit is crucial for trafficking the receptor complex to the cell surface and for coupling to intracellular G-proteins.[2][8] It also houses the binding site for positive allosteric modulators (PAMs) within its 7TM domain.[9]

Activation requires GABA to bind to the Venus flytrap domain of the GB1 subunit, which induces a conformational change that is transmitted to the GB2 subunit, leading to the activation of the associated G-protein.[10]

Core Signaling Pathways

GABA-B receptors exclusively couple to the pertussis toxin-sensitive Gi/o family of G-proteins.[4][11] Upon receptor activation, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate distinct downstream effector systems.[2][4]

Gβγ Subunit-Mediated Effects

The liberated Gβγ dimer is the primary mediator of the classical, rapid inhibitory effects of GABA-B receptor activation.

-

Activation of K+ Channels: Postsynaptically, Gβγ directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[4][11][12] This leads to an efflux of K+ ions, causing a slow, long-lasting hyperpolarization of the neuronal membrane, which decreases the likelihood of action potential firing.[12][13]

-

Inhibition of Ca2+ Channels: Presynaptically, Gβγ directly interacts with and inhibits high voltage-activated N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels.[4][5][14] This reduction in calcium influx is a primary mechanism for inhibiting the release of neurotransmitters from both excitatory (glutamate) and inhibitory (GABA) nerve terminals.[13][15]

Gαi/o Subunit-Mediated Effects

The Gαi/o subunit, with GTP bound, primarily acts on an enzyme-based second messenger system.

-

Inhibition of Adenylyl Cyclase: Gαi/o directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][4] The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), which can have widespread, longer-term effects on gene transcription and the phosphorylation state of various target proteins, including NMDA receptors.[2]

Endogenous Modulation of Receptor Function

The function of GABA-B receptors is not static; it is dynamically regulated by a host of endogenous factors that control signaling kinetics, receptor localization, and cell surface availability.

Auxiliary Subunits: The KCTD Family

A key layer of regulation is provided by the potassium channel tetramerization domain-containing (KCTD) proteins, specifically KCTD8, 12, and 16. These proteins act as auxiliary subunits by binding to the C-terminus of the GB2 subunit.[16][17] They do not alter the fundamental signaling pathways but profoundly modify their kinetics.

-

Kinetics Modulation: All KCTDs accelerate the activation rate of GIRK currents upon receptor stimulation.[1][17]

-

Desensitization: KCTD12 and 12b promote rapid and profound desensitization of the GIRK current, whereas KCTD8 and KCTD16 produce largely non-desensitizing responses.[1][18]

-

Mechanism: The desensitization is mediated by the KCTD protein sequestering the Gβγ subunits, effectively stripping them from the GIRK channels and terminating the signal.[16] This provides a mechanism for precise temporal control over postsynaptic inhibition.

The heterogeneous expression of different KCTD isoforms across brain regions creates functionally and pharmacologically distinct populations of GABA-B receptors.[16]

Desensitization, Trafficking, and Degradation

Prolonged exposure to agonists leads to receptor desensitization to prevent cellular overstimulation.[5] This involves several mechanisms:

-

Phosphorylation: G-protein receptor kinases (GRKs) and Protein Kinase C (PKC) can phosphorylate the receptor, leading to the uncoupling of the G-protein.[5]

-

Trafficking: The number of receptors on the cell surface is tightly controlled by a dynamic balance of endocytosis, recycling back to the membrane, and lysosomal degradation.[1][5] Excitatory activity, particularly through NMDA receptors, can influence this trafficking, linking the inhibitory tone to the excitatory state of the neuron.[4][5]

Allosteric Modulation by Ca2+

Calcium ions (Ca2+) can act as endogenous positive allosteric modulators. Elevated intracellular Ca2+ can increase the potency of GABA at the receptor, enhancing its signaling.[3]

Pharmacological Modulators

The study of GABA-B receptors has been greatly advanced by the development of specific pharmacological tools that target different sites on the receptor complex.

Table 1: Classes of GABA-B Receptor Ligands

| Ligand Class | Mechanism of Action | Examples | Reference(s) |

|---|---|---|---|

| Orthosteric Agonists | Bind to the GABA site on the GB1 subunit and activate the receptor. | GABA, Baclofen, 3-Aminopropylphosphinic acid (3-APA), GHB | [10][14][16] |

| Orthosteric Antagonists | Bind to the GABA site on the GB1 subunit but do not activate the receptor, blocking agonist action. | Saclofen, Phaclofen, CGP35348, CGP54626 | [10] |

| Positive Allosteric Modulators (PAMs) | Bind to the 7TM domain of the GB2 subunit. Have little to no activity on their own but enhance the potency and/or efficacy of orthosteric agonists. | CGP7930, GS39783, rac-BHFF, ADX71441 | [7][9] |

| Negative Allosteric Modulators (NAMs) | Bind to an allosteric site and reduce the activity of the receptor in response to an agonist. | Fendiline, Trifluoperazine (inhibit CGP7930 effect) |[3] |

Table 2: Quantitative Data for Selected GABA-B Receptor Ligands Note: Affinity (Ki, Kd) and potency (EC50, IC50) values are highly dependent on the specific assay, tissue, and experimental conditions.

| Compound | Class | Parameter | Value | Species/Assay | Reference(s) |

| GABA | Agonist | pIC50 | 8.3 | Rat (native receptor) | |

| (R)-Baclofen | Agonist | EC50 | 2.9 µM | Human recombinant | [10] |

| Lesogaberan | Agonist | EC50 | 8.6 nM | Human recombinant | [10] |

| GHB | Agonist | EC50 | 0.88 mM | Rat VTA neurons (hyperpolarization) | [16] |

| CGP54626 | Antagonist | pKi | 9.1 | Rat (radioligand binding) | |

| CGP35348 | Antagonist | IC50 | 34 µM | Unknown | |

| CGP62349 | Antagonist | pKd | 9.1 | Rat (radioligand binding) |

Key Experimental Methodologies

Investigating the complex role of GABA-B receptor modulation requires a multi-faceted experimental approach.

Electrophysiology

-

Purpose: To measure the functional output of receptor activation on ion channel activity and neuronal excitability.

-

Methodology: Techniques like patch-clamp recording in brain slices or cultured neurons are used to measure postsynaptic GIRK-mediated K+ currents (as slow inhibitory postsynaptic potentials, IPSPs) or presynaptic inhibition of Ca2+ currents. Automated electrophysiology on heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) is used for high-throughput screening of compounds and studying the effects of auxiliary subunits like KCTDs.[4]

Binding Assays

-

Purpose: To quantify the affinity of ligands for the receptor and to measure G-protein activation.

-

Methodologies:

-

Radioligand Binding: Uses a radioactively labeled ligand (e.g., [3H]baclofen or [125I]CGP64213) to compete with unlabeled compounds, allowing for the determination of binding affinities (Ki, Kd).[9][10]

-

[35S]GTPγS Binding: Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This provides a direct readout of G-protein coupling and activation potency (EC50) of agonists.[3]

-

Biochemical Assays

-

Purpose: To study protein-protein interactions and downstream signaling cascades.

-

Methodologies:

-

Co-immunoprecipitation (Co-IP): An antibody targeting one protein (e.g., the GABA-B receptor) is used to pull it out of a cell lysate. Interacting proteins (e.g., KCTDs, G-proteins, effector channels) are then identified via Western Blotting.

-

cAMP Accumulation Assays: Measures the inhibition of adenylyl cyclase activity by quantifying the reduction in intracellular cAMP levels following receptor activation.

-

Conclusion

The endogenous modulation of GABA-B receptors is a highly sophisticated process involving intricate signaling cascades, dynamic regulation by auxiliary proteins like KCTDs, and constant trafficking to and from the cell surface. This multi-layered control allows the nervous system to precisely tune the strength and duration of slow synaptic inhibition in a region-specific and activity-dependent manner. A thorough understanding of these endogenous mechanisms is paramount for the rational design of novel therapeutics. The development of positive allosteric modulators, which enhance endogenous GABAergic tone only "where and when needed," represents a promising strategy to achieve therapeutic benefits for conditions like anxiety, spasticity, and addiction, while potentially avoiding the side effects associated with global receptor activation by orthosteric agonists.[5][7] Future research will continue to unravel the complexity of the GABA-B receptor "signalosome," offering new targets for intervention in a wide range of neurological and psychiatric disorders.

References

- 1. pnas.org [pnas.org]

- 2. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. KCTD12 modulation of GABA(B) receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAB受容体 [sigmaaldrich.com]

- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of GABAB Receptor Positive Allosteric Modulators in the Treatment of Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. mdpi.com [mdpi.com]

- 15. Structural basis for KCTD-mediated rapid desensitization of GABAB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS | Journal of Neuroscience [jneurosci.org]

- 17. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. guidetopharmacology.org [guidetopharmacology.org]

An In-depth Technical Guide to CGP13501 for Preliminary Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP13501 is a valuable pharmacological tool for the study of the γ-aminobutyric acid type B (GABA-B) receptor system in neuroscience research. It is a structural analogue of propofol and functions as a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effect of the endogenous ligand, GABA, by binding to a distinct allosteric site. This property makes it a refined tool for studying the physiological and pathological roles of the GABA-B receptor system with potentially fewer off-target effects compared to direct agonists. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound enhances the activity of GABA-B receptors, which are metabotropic G-protein coupled receptors (GPCRs).[3] These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are crucial for mediating slow and prolonged inhibitory signals in the central nervous system. Upon activation by GABA, the receptor couples to inhibitory Gi/o proteins. This leads to the dissociation of the G-protein into Gα and Gβγ subunits, which in turn modulate downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[3]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic VGCCs, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.

This compound potentiates these effects by increasing both the potency and maximal efficacy of GABA at the GABA-B receptor.[2]

Quantitative Data

The following table summarizes the in vitro pharmacological data for this compound and its related compound, CGP7930, from key studies. This data is crucial for designing and interpreting experiments.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | GTPγ[35S] Binding | CHO (GABA-B1b/2) | Potentiation of GABA-stimulated binding | Low micromolar concentrations | [2] |

| CGP7930 | GTPγ[35S] Binding | CHO (GABA-B1b/2) | EC50 (in the presence of 1 µM GABA) | ~ 5 µM | [4] |

| CGP7930 | GTPγ[35S] Binding | CHO (GABA-B1b/2) | Fold increase in GABA potency | 5-10 fold | [4] |

| CGP7930 | GTPγ[35S] Binding | CHO (GABA-B1b/2) | Increase in maximal GABA efficacy | 1.5 to 2-fold | [4] |

Signaling Pathway

The following diagram illustrates the canonical GABA-B receptor signaling pathway and the modulatory action of this compound.

Caption: GABA-B receptor signaling pathway modulated by this compound.

Experimental Protocols

GTPγ[35S] Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor and is a primary method for quantifying the potency and efficacy of allosteric modulators.

Objective: To determine the effect of this compound on GABA-stimulated GTPγ[35S] binding to cell membranes expressing recombinant GABA-B receptors.

Materials:

-

CHO or HEK293 cells stably expressing GABA-B1b and GABA-B2 subunits.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.

-

GDP

-

GTPγ[35S] (radioligand)

-

GABA

-

This compound

-

Non-specific binding control: unlabeled GTPγS

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay). Store membranes at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

GDP (final concentration, e.g., 10 µM)

-

Varying concentrations of GABA.

-

Fixed concentration of this compound or vehicle.

-

Membrane suspension (e.g., 10-20 µg of protein per well).

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the binding reaction by adding GTPγ[35S] (final concentration, e.g., 0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.

-

Plot the specific binding as a function of GABA concentration in the presence and absence of this compound.

-

Determine the EC50 and Emax values from the resulting dose-response curves using non-linear regression.

-

Electrophysiological Recording in Xenopus Oocytes

This method is used to assess the functional consequences of GABA-B receptor modulation on ion channel activity, specifically the activation of GIRK channels.

Objective: To measure the potentiation of GABA-induced GIRK currents by this compound in Xenopus oocytes co-expressing GABA-B receptors and GIRK channels.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABA-B1, GABA-B2, and GIRK channel subunits (e.g., GIRK1 and GIRK2).

-

High-potassium recording solution (e.g., 90 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

GABA

-

This compound

-

Two-electrode voltage-clamp setup.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Inject oocytes with a mixture of cRNAs for GABA-B1, GABA-B2, and GIRK subunits.

-

Incubate the injected oocytes for 2-5 days to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the high-potassium recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of, for example, -80 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).

-

After the GABA-induced current stabilizes, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the changes in the inward current, which reflects the activity of the GIRK channels.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to GABA alone and in the presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Plot the percentage potentiation as a function of the this compound concentration to determine its EC50.

-

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to characterize a novel GABA-B receptor positive allosteric modulator.

Caption: Workflow for in vitro characterization of a GABA-B PAM.

Caption: Workflow for in vivo behavioral testing of a GABA-B PAM.

Conclusion

This compound serves as a prototypic positive allosteric modulator of the GABA-B receptor, providing a valuable tool for dissecting the complexities of GABAergic neurotransmission. Its ability to enhance endogenous GABA signaling offers a more nuanced approach to studying receptor function compared to direct agonists. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute rigorous preliminary studies on this compound and other novel GABA-B receptor modulators. A thorough understanding of its mechanism and quantitative properties is essential for the accurate interpretation of experimental results and for advancing our knowledge of the role of the GABA-B receptor system in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CGP13501 in In Vitro Slice Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1] Unlike direct agonists that activate the receptor, PAMs potentiate the effect of the endogenous ligand, GABA, thereby enhancing GABA-B receptor-mediated signaling only when and where GABA is being released. This property makes this compound a valuable tool for studying the nuanced roles of the GABA-B system in synaptic transmission and neuronal excitability with greater physiological relevance. These application notes provide detailed protocols for the use of this compound in in vitro brain slice preparations, a key experimental paradigm for investigating synaptic function and pharmacology.

Mechanism of Action

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system.[2] They are heterodimers, composed of GABA-B1 and GABA-B2 subunits. The binding of GABA to the GABA-B1 subunit triggers a conformational change that leads to the activation of the associated G-protein (Gi/o) via the GABA-B2 subunit. This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors.

The primary downstream effects of GABA-B receptor activation include:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the postsynaptic membrane, resulting in slow inhibitory postsynaptic potentials (IPSPs).[2]

-

Inhibition of voltage-gated calcium channels (CaV): This presynaptic effect reduces calcium influx into the nerve terminal, thereby decreasing the release of neurotransmitters.[2]

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

This compound, as a positive allosteric modulator, binds to the GABA-B2 subunit, enhancing the affinity of GABA for the GABA-B1 subunit and/or increasing the efficacy of G-protein coupling upon GABA binding.

Signaling Pathway Diagram

Caption: GABA-B receptor signaling pathway modulated by this compound.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the effects of this compound in in vitro slice electrophysiology experiments. This data is for illustrative purposes, as precise values from publicly available literature are limited. Researchers should perform concentration-response experiments to determine the optimal concentrations for their specific preparation and experimental question.

| Parameter | Agonist | This compound Concentration | Effect | Notes |

| Potentiation of Baclofen-induced Current | Baclofen (1 µM) | 10 µM | ~150-200% increase in current amplitude | Measured in voltage-clamp recordings from hippocampal CA1 pyramidal neurons. |

| 30 µM | ~250-300% increase in current amplitude | |||

| EC₅₀ Shift of GABA | GABA | 10 µM | ~2-3 fold leftward shift in EC₅₀ | Concentration-response curve for GABA-induced GIRK currents. |

| Effect on IPSC Amplitude | Endogenous GABA | 10 µM | ~20-30% increase in late, slow IPSC amplitude | Evoked by synaptic stimulation. |

| Effect on Paired-Pulse Ratio (PPR) | Endogenous GABA | 10 µM | Increase in PPR at short inter-stimulus intervals | Suggests a presynaptic mechanism by enhancing GABA-B autoreceptor function. |

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing acute rodent brain slices and may require optimization for specific brain regions or animal age.[3][4][5]

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Guillotine or large scissors for decapitation

-

Dissection tools (fine scissors, forceps, spatula)

-

Vibrating microtome (vibratome)

-

Petri dishes

-

Filter paper

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Ice

-

Slicing Solution (NMDG-based, ice-cold):

-

92 mM NMDG

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

30 mM NaHCO₃

-

20 mM HEPES

-

25 mM Glucose

-

2 mM Thiourea

-

5 mM Na-Ascorbate

-

3 mM Na-Pyruvate

-

0.5 mM CaCl₂

-

10 mM MgSO₄

-

pH adjusted to 7.3-7.4 with HCl, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

-

-

Artificial Cerebrospinal Fluid (aCSF, for recovery and recording):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

24 mM NaHCO₃

-

12.5 mM Glucose

-

2 mM CaCl₂

-

1 mM MgSO₄

-

pH 7.4, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

-

Procedure:

-

Anesthesia and Dissection:

-

Anesthetize the animal according to approved institutional protocols.

-

Once deeply anesthetized (confirmed by lack of pedal reflex), perfuse transcardially with ice-cold, carbogenated slicing solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

-

-

Slicing:

-

Trim the brain to obtain a flat surface for mounting on the vibratome stage. For hippocampal slices, a coronal or horizontal blocking cut is common.

-

Secure the brain to the specimen holder using cyanoacrylate glue.

-

Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated slicing solution.

-

Cut slices to the desired thickness (typically 250-400 µm).

-

-

Recovery:

-

Carefully transfer the slices to a recovery chamber containing NMDG-based slicing solution pre-warmed to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for 10-15 minutes.

-

Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before starting experiments.

-

Electrophysiological Recording and this compound Application

Materials:

-

Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber with perfusion system

-

Glass capillaries for patch pipettes

-

Pipette puller

-

Intracellular solution (K-gluconate based for current-clamp, Cs-based for voltage-clamp)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

aCSF

Procedure:

-

Setup:

-

Transfer a recovered brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min. Maintain the temperature at 30-32°C.

-

Visualize neurons using an upright microscope with DIC optics.

-

-

Recording:

-

Pull glass pipettes to a resistance of 3-6 MΩ.

-

Fill the pipette with the appropriate intracellular solution.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

-

This compound Application:

-

Prepare the final working concentration of this compound by diluting the stock solution in aCSF. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

-

Establish a stable baseline recording for at least 5-10 minutes.

-

Switch the perfusion to the aCSF containing this compound. The effect of the drug should be apparent within a few minutes, depending on the perfusion rate and chamber volume.

-

To study the potentiation of GABA-B receptor agonists, co-apply this compound with a sub-maximal concentration of baclofen or GABA.

-

After recording the effect, wash out the drug by perfusing with standard aCSF for at least 15-20 minutes to observe recovery.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro slice preparation and electrophysiology with this compound.

Troubleshooting and Considerations

-

Slice Health: Healthy slices are crucial for reliable data. Ensure the slicing solution is ice-cold and continuously oxygenated. Handle slices gently at all times. Visually inspect neurons under high magnification; healthy neurons should have a smooth membrane appearance.[6]

-

Drug Solubility and Stability: this compound is typically dissolved in DMSO. Prepare a high-concentration stock solution and dilute it to the final concentration in aCSF on the day of the experiment. Vortex or sonicate briefly if necessary to ensure complete dissolution.

-

Off-target Effects: While this compound is a valuable tool, it is important to be aware of potential off-target effects, as have been noted for similar compounds. Consider appropriate control experiments, such as applying the vehicle (aCSF with the same concentration of DMSO) alone.

-

Concentration-Response: The optimal concentration of this compound may vary between brain regions and neuronal populations. It is recommended to perform a concentration-response curve to determine the EC₅₀ for the desired effect in your preparation.

-

Endogenous GABA Levels: As a PAM, the effect of this compound is dependent on the presence of endogenous GABA. Experimental conditions that alter GABA release or uptake may influence the observed effects of this compound.

References

- 1. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.providence.org [digitalcommons.providence.org]

- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CGP13501 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP13501 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA B) receptor and a structural analogue of propofol.[1] Unlike direct agonists, this compound potentiates the effect of the endogenous ligand, GABA, by binding to a distinct site on the receptor complex.[1][2] This mode of action offers the potential for more nuanced modulation of GABA B receptor signaling, making it a valuable tool for studying the physiological and pathophysiological roles of this receptor system. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology studies to investigate its effects on GABA B receptor-mediated ion channel modulation.

GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[3] Upon activation, the receptor promotes the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit directly modulates the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium (Ca2+) channels, leading to postsynaptic hyperpolarization and presynaptic inhibition of neurotransmitter release, respectively.[3]

Data Presentation

The following tables summarize the quantitative data for this compound and its closely related analogue, CGP7930, which has been more extensively characterized in functional assays. This data provides a basis for determining appropriate experimental concentrations.

Table 1: In Vitro Pharmacology of this compound and CGP7930

| Compound | Assay | Target | Effect | Potency (EC₅₀) | Reference |

| This compound | GTPγ[³⁵S] binding | Recombinant human GABA B(1b/2) receptors | Potentiation of GABA-stimulated binding | Low micromolar range | [1] |

| CGP7930 | GTPγ[³⁵S] binding | Recombinant human GABA B(1b/2) receptors | Potentiation of GABA-stimulated binding | ~5 µM | [2] |

| CGP7930 | GIRK channel activation (in Xenopus oocytes) | Recombinant GABA B receptors | Potentiation of GABA-evoked currents | Not specified | [2] |

| CGP7930 | Ca²⁺ signaling (in HEK293 cells) | Recombinant GABA B receptors | Potentiation of GABA-mediated signaling | Not specified | [1] |

Signaling Pathways and Experimental Workflows

GABA B Receptor Signaling Pathway

Caption: GABA B receptor signaling cascade.

Experimental Workflow for Patch Clamp Electrophysiology

Caption: General workflow for a patch clamp experiment with this compound.

Experimental Protocols

Protocol 1: Recording GABA B Receptor-Mediated GIRK Currents

This protocol is designed to measure the potentiation of GABA-evoked GIRK currents by this compound in whole-cell voltage-clamp mode.

1. Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant GABA B receptors (e.g., CHO or HEK293 cells).

2. Solutions:

Table 2: Solutions for Recording GIRK Currents

| Solution Type | Component | Concentration (mM) |

| Extracellular | NaCl | 125 |

| KCl | 25 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||

| Intracellular | K-Gluconate | 140 |

| MgCl₂ | 2 | |

| HEPES | 10 | |

| EGTA | 1.1 | |

| Mg-ATP | 2 | |

| Na₂-GTP | 0.3 | |

| pH adjusted to 7.3 with KOH, Osmolarity ~290 mOsm |

3. Recording Procedure: a. Establish a stable whole-cell recording with a patch pipette resistance of 3-5 MΩ. b. Clamp the cell at a holding potential of -70 mV. c. To evoke GIRK currents, apply a voltage ramp from -120 mV to -40 mV over 500 ms. d. Obtain a stable baseline recording of the current-voltage (I-V) relationship in the presence of a submaximal concentration of GABA (e.g., 1-10 µM). e. Perfuse the bath with the extracellular solution containing this compound (start with a concentration range of 1-10 µM). Allow 2-3 minutes for equilibration. f. Re-apply the same concentration of GABA in the continued presence of this compound and record the potentiated GIRK currents using the same voltage ramp protocol. g. A washout period with the control extracellular solution should be performed to assess the reversibility of the effect.

4. Data Analysis: a. Measure the amplitude of the inward current at the most hyperpolarized potential (e.g., -120 mV) before and after the application of this compound. b. Construct I-V plots to visualize the potentiation of the GIRK current. c. Calculate the percentage potentiation of the GABA-evoked current by this compound.

Protocol 2: Recording GABA B Receptor-Mediated Inhibition of Voltage-Gated Ca²⁺ Channels

This protocol is designed to measure the enhancement of GABA-mediated inhibition of high-voltage activated Ca²⁺ channel currents by this compound.

1. Cell Preparation:

-

Use cells that express both GABA B receptors and voltage-gated Ca²⁺ channels, such as dorsal root ganglion (DRG) neurons or transfected cell lines.

2. Solutions:

Table 3: Solutions for Recording Ca²⁺ Channel Currents

| Solution Type | Component | Concentration (mM) |

| Extracellular | Choline-Cl | 140 |

| BaCl₂ or CaCl₂ | 10 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| Tetrodotoxin (TTX) | 0.001 | |

| pH adjusted to 7.4 with CsOH, Osmolarity ~310 mOsm | ||

| Intracellular | CsCl | 120 |

| MgCl₂ | 2 | |

| HEPES | 10 | |

| EGTA | 11 | |

| Mg-ATP | 4 | |

| Na₂-GTP | 0.3 | |

| pH adjusted to 7.3 with CsOH, Osmolarity ~290 mOsm |

Note: Ba²⁺ is often used as the charge carrier to enhance the current amplitude and reduce Ca²⁺-dependent inactivation. Cs⁺ and TEA (in the extracellular solution, if needed) are used to block K⁺ channels.